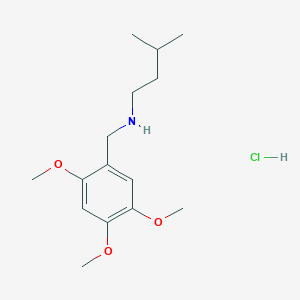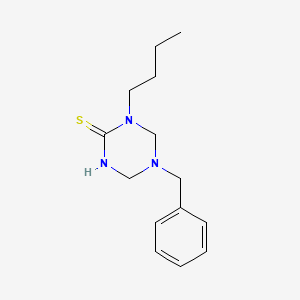![molecular formula C14H13ClN2O B4820241 N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide](/img/structure/B4820241.png)
N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide
Descripción general
Descripción
“N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N-(p-Chlorophenyl)acetamide; p-Chloroacetoanilide; N-Acetyl-4-chloroaniline; Acetic acid-4-chloroanilide .
Molecular Structure Analysis
The molecular structure of “N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is GGUOCFNAWIODMF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” may also have potential in these areas.
Anti-Tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar structure with the compound, were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” could potentially be used in the development of new anti-tubercular agents.
Nonlinear Optical Properties
Materials with nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . Given the structural similarity, “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” might also exhibit these properties.
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Many drugs contain a pyrrole ring, which is structurally similar to the compound . These drugs are used to treat a variety of conditions, including insomnia, migraine, Parkinson’s disease, and erection disorders . This suggests that “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” may also have potential in these areas.
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Given the structural similarity, “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” might also exhibit antiviral activity.
Anti-Inflammatory Activity
Compounds structurally similar to “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” have shown significant anti-inflammatory activity . For instance, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema . This suggests that “N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide” could potentially be used as an anti-inflammatory agent.
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various cancer cell lines , and have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated anticancer and anti-tubercular activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of cancer cells or Mycobacterium tuberculosis.
Biochemical Pathways
Based on its potential anticancer and anti-tubercular activities , it can be inferred that the compound may affect pathways related to cell growth, proliferation, and survival.
Result of Action
Based on the reported anticancer and anti-tubercular activities of similar compounds , it can be inferred that the compound may lead to the inhibition of cell growth or proliferation.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(18)17-14(12-3-2-8-16-9-12)11-4-6-13(15)7-5-11/h2-9,14H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISSVPVLZZGORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820159.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820166.png)
![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4820169.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-4-methylphenyl)amino]-2-propen-1-one](/img/structure/B4820189.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4820193.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4820198.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(dimethylamino)propyl]urea](/img/structure/B4820200.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B4820212.png)
![4-cyano-5-{[2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4820213.png)

![2-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4820229.png)
![4-[4-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4820237.png)

